![molecular formula C16H20N4O2S B2360284 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034251-50-6](/img/structure/B2360284.png)
3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Description
3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a piperidine-based compound that possesses a unique chemical structure, making it a promising candidate for drug development and other research applications.
Scientific Research Applications
Enantioselective Synthesis and CGRP Receptor Inhibition
A study presents the development of an enantioselective process for synthesizing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the importance of stereoselective synthesis in medicinal chemistry for receptor inhibition applications (Cann et al., 2012).
Soluble Epoxide Hydrolase Inhibition
Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, highlighting the role of the triazine heterocycle in achieving potency and selectivity, which is critical for designing inhibitors with good oral exposure (Thalji et al., 2013).
Antiproliferative Activity and Molecular Docking
A study synthesized compounds with potential estrogen receptor binding affinity and evaluated their antiproliferative activities against human breast cancer cell lines, demonstrating the significance of combining structural moieties for enhanced bioactivity (Parveen et al., 2017).
properties
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-6-7-15(19-18-12)22-13-4-2-8-20(11-13)16(21)17-10-14-5-3-9-23-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHLJKYDDZFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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